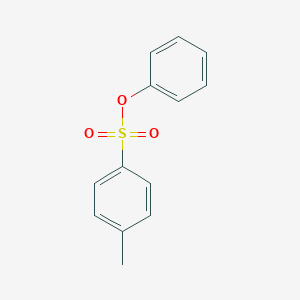

Phenyl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQFPRKQBWRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278879 | |

| Record name | Phenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-60-8 | |

| Record name | Phenyl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 640-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 640-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis. The document outlines the core chemical principles, a detailed experimental protocol, and a summary of relevant quantitative data.

Introduction

The synthesis of this compound is a classic example of an esterification reaction, specifically the formation of a sulfonate ester. This process involves the reaction of phenol with 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride or tosyl chloride). The reaction is typically carried out under Schotten-Baumann conditions, which utilize a base to facilitate the reaction and neutralize the acidic byproduct.[1][2][3] The resulting this compound, often referred to as phenyl tosylate, serves as a key substrate in various coupling reactions and as a protecting group in multi-step syntheses.

The overall chemical transformation is depicted in the following reaction scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Core Synthesis Pathway

The primary pathway for the synthesis of this compound involves the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane, in the presence of a base like pyridine.[4]

The reaction mechanism proceeds as follows:

-

Deprotonation: The base, pyridine, deprotonates the hydroxyl group of phenol to form the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the sulfur atom of 4-methylbenzenesulfonyl chloride.

-

Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the desired this compound.

-

Neutralization: The pyridine neutralizes the hydrochloric acid (HCl) generated during the reaction, forming pyridinium chloride.

References

An In-depth Technical Guide to the Chemical Properties of Phenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Phenyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. This document outlines its core characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, presented in a format tailored for scientific and research applications.

Core Chemical Properties

This compound, also known as phenyl tosylate, is a sulfonate ester that serves as a versatile reagent in organic chemistry, particularly in nucleophilic substitution reactions where the tosylate group acts as an excellent leaving group.

| Property | Value | Source |

| CAS Number | 640-60-8 | [1] |

| Molecular Formula | C₁₃H₁₂O₃S | [1][2] |

| Molecular Weight | 248.30 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 96°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d, J= 8.1 Hz | 2H | Protons ortho to the sulfonyl group on the tosyl ring |

| 7.40–7.17 | m | 5H | Phenyl group protons and protons meta to the sulfonyl group on the tosyl ring |

| 6.98 | d, J = 7.4 Hz | 2H | Protons ortho to the oxygen on the phenyl ring |

| 2.44 | s | 3H | Methyl group protons on the tosyl ring |

| Solvent: CDCl₃, Frequency: 400 MHz[3] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 149.69 | Carbon attached to oxygen on the phenyl ring |

| 145.33 | Carbon attached to the sulfonyl group on the tosyl ring |

| 132.48 | Quaternary carbon of the tosyl group |

| 129.74 | Carbons ortho to the sulfonyl group on the tosyl ring |

| 129.60 | Carbons of the phenyl group |

| 128.52 | Carbons meta to the sulfonyl group on the tosyl ring |

| 127.07 | Carbon para to the oxygen on the phenyl ring |

| 122.39 | Carbons ortho to the oxygen on the phenyl ring |

| 21.70 | Methyl carbon on the tosyl ring |

| Solvent: CDCl₃, Frequency: 100 MHz[3] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the esterification of phenol with 4-toluenesulfonyl chloride. This reaction is a standard method for the preparation of tosylate esters.

Materials and Reagents:

-

Phenol

-

4-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents). The base acts as a catalyst and scavenges the hydrochloric acid generated during the reaction.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add 4-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

The diagram below shows the logical relationship between the reactants and the final product in the synthesis of this compound.

Caption: Logical relationship of reactants and products.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with plenty of water.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Data of Phenyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-methylbenzenesulfonate, also commonly known as phenyl tosylate. This compound is a crucial intermediate in organic synthesis, valued for the tosylate group's excellent leaving group properties. Accurate spectroscopic characterization is essential for its quality control and use in subsequent chemical transformations. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 - 7.72 | d | 8.3 | H-2', H-6' |

| 7.37 - 7.34 | d | 8.0 | H-3', H-5' |

| 7.32 - 7.27 | m | H-3, H-4, H-5 | |

| 7.11 - 7.08 | m | H-2, H-6 | |

| 2.45 | s | CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 149.7 | C-1 |

| 145.4 | C-4' |

| 132.9 | C-1' |

| 129.9 | C-3', C-5' |

| 129.6 | C-4 |

| 128.5 | C-2', C-6' |

| 126.9 | C-3, C-5 |

| 121.7 | C-2, C-6 |

| 21.7 | CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3030 | Medium | C-H stretch (aromatic) |

| 1595, 1490 | Strong, Medium | C=C stretch (aromatic) |

| 1375 | Strong | SO₂ asymmetric stretch |

| 1180 | Strong | SO₂ symmetric stretch |

| 1195, 1095 | Strong | C-O stretch |

| 815, 685 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 248 | 25 | [M]⁺ (Molecular Ion) |

| 155 | 10 | [M - C₆H₅O]⁺ |

| 93 | 100 | [C₆H₅O]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 8278 Hz (20.7 ppm)

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.3 s

-

Spectral Width: 23810 Hz (236 ppm)

-

Temperature: 298 K

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.

Sample Preparation: A small amount of this compound (approximately 1-2 mg) was finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Data Processing: The spectrum was recorded against a background of a pure KBr pellet. The resulting transmittance spectrum was converted to absorbance for peak analysis.

Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific GC-MS system (ISQ single quadrupole) was used for mass analysis.

Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the gas chromatograph.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: 40 - 450 m/z

-

Scan Rate: 1 scan/s

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

Phenyl 4-methylbenzenesulfonate: A Technical Whitepaper on its Chemical Reactivity and the Biological Mechanisms of Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenyl 4-methylbenzenesulfonate, also commonly known as phenyl tosylate, is a chemical compound primarily utilized in organic synthesis as an effective leaving group. Extensive investigation of scientific literature reveals a notable lack of evidence for a specific, well-defined biological mechanism of action for this compound itself. Its principal role is in facilitating chemical reactions, rather than eliciting a direct pharmacological response. However, the foundational structure of this compound is present in more complex molecules that do exhibit significant biological activities. This guide provides a detailed overview of the chemical action of this compound and explores the mechanisms of action of these structurally related, biologically active compounds, such as the Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs).

This compound (Phenyl Tosylate): Chemical Identity and Primary Role

This compound is an organic ester with the chemical formula C₁₃H₁₂O₃S. It is synthesized from phenol and 4-toluenesulfonyl chloride. The key feature of this molecule is the tosylate group (-SO₃C₆H₄CH₃), which is an excellent leaving group in nucleophilic substitution reactions. This property is attributed to the stability of the resulting tosylate anion, which is resonance-stabilized.[1]

The primary "action" of this compound is therefore chemical rather than biological. It serves as a reagent to convert poor leaving groups (like hydroxyl groups) into good leaving groups, thereby facilitating a wide range of chemical transformations.[2][3]

Caption: Chemical structure of this compound.

Mechanism of Action of Structurally Related Compounds: Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs)

While this compound itself lacks a known biological mechanism of action, the structurally related PAIB-SOs are a class of prodrugs with potent antimitotic activity.[4][5] These compounds are designed to be selectively activated in cancer cells that overexpress the cytochrome P450 1A1 (CYP1A1) enzyme.[6][7]

The mechanism of action for PAIB-SOs can be summarized as follows:

-

Prodrug Uptake: The PAIB-SO prodrug, which is relatively inert, is taken up by cells.[7]

-

CYP1A1-Mediated Bioactivation: In cancer cells with high levels of CYP1A1, the enzyme metabolizes the PAIB-SO through N-dealkylation.[6][7] This process removes the alkyl group from the imidazolidin-2-one moiety.

-

Formation of the Active Metabolite: The N-dealkylation results in the formation of the active cytotoxic metabolite, phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO).[4]

-

Antimitotic Activity: The active PIB-SO metabolite disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6]

This targeted activation makes PAIB-SOs highly selective for cancer cells expressing CYP1A1, thereby reducing toxicity to normal, healthy cells.[4][6]

Caption: Signaling pathway for PAIB-SO prodrug activation.

Quantitative Data for PAIB-SO Derivatives

The following tables summarize key quantitative data for representative PAIB-SO compounds from in vivo studies.

Table 1: In Vivo Half-Life of PAIB-SO Derivatives [4][5]

| Compound | Half-Life (t₁/₂) in hours |

| CEU-835 | 8.1 ± 1.7 |

| CEU-934 | 23.2 ± 4.4 |

| CEU-938 | 21.5 ± 1.7 |

Table 2: Antiproliferative Activity of PAIB-SO Derivatives [6]

| Compound | Cell Line | IC₅₀ (µM) |

| PAIB-SO with 3,5-Cl | MCF7 | Sub-micromolar |

| PAIB-SO with 3,5-Br | MCF7 | Sub-micromolar |

| PAIB-SO with 3,4,5-OMe | MCF7 | Sub-micromolar |

| PAIB-SO with isobutyl group | MDA-MB-468 | 0.13 - 6.9 |

Experimental Protocols

As there are no established biological assays for this compound due to its primary role as a chemical reagent, this section provides a general protocol for a cytotoxicity assay, which would be a first step in evaluating the biological activity of any compound. Following this, a summary of the experimental methods used in the study of PAIB-SOs is provided.

General Cytotoxicity Assay Protocol (Example)

This protocol describes a standard MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for a typical cytotoxicity assay.

Methodologies for PAIB-SO Evaluation

The following experimental procedures were utilized in the characterization of PAIB-SO derivatives[4][5]:

-

In Vivo Toxicity and Half-Life Studies: Healthy female CD1® IGS mice were administered PAIB-SOs intravenously. Toxicity was assessed by monitoring distress behaviors, performing organ necropsy, and conducting total blood cell counts and histology. Blood samples were collected at various time points to determine the pharmacokinetic profile and half-life of the compounds.[4][5]

-

Antitumor Activity in Xenograft Models: MCF7 tumor cells were implanted in CD1-Foxn1nu Nude female mice. Once tumors were established, mice were treated with PAIB-SOs, and tumor growth was monitored over time and compared to control groups.[4]

-

Cell Cycle Analysis: Cancer cells treated with PAIB-SOs were fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Immunofluorescence Microscopy: Cells were treated with PAIB-SOs, fixed, and stained with antibodies against tubulin to visualize the microtubule network and assess the extent of disruption.

-

In Vitro Microsome Assays: The metabolic stability and biotransformation of PAIB-SOs were evaluated using liver microsomes from different species.[4]

Conclusion

This compound is a valuable reagent in organic chemistry, primarily acting as a precursor to introduce a good leaving group in a molecule. The scientific literature does not support a direct biological mechanism of action for this compound. However, its core structure is a key component of innovative prodrugs like PAIB-SOs, which demonstrate a sophisticated, targeted mechanism of action against cancer cells. The study of such related compounds provides valuable insights into how fundamental chemical moieties can be incorporated into complex molecular designs to achieve specific and potent biological effects. Future research in this area will likely continue to leverage the chemical properties of structures like this compound to develop novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models | MDPI [mdpi.com]

- 5. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyl 4-methylbenzenesulfonate: Discovery and History

This technical guide provides a comprehensive overview of Phenyl 4-methylbenzenesulfonate, a significant reagent and intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its historical context, physicochemical properties, detailed synthesis protocols, and its role in key chemical transformations.

Introduction and Historical Context

This compound, also known as phenyl tosylate, belongs to the class of sulfonate esters. Its history is not marked by a singular moment of discovery but is rather intertwined with the development of p-toluenesulfonyl chloride (tosyl chloride) as a pivotal reagent in organic chemistry in the early 20th century. The utility of tosylates as excellent leaving groups in nucleophilic substitution and elimination reactions propelled their widespread adoption.

The foundational work on the synthesis and application of aryl sulfonates, including phenyl tosylate, is exemplified by the research of chemists like Fritz Ullmann, who, in the early 1900s, pioneered copper-catalyzed reactions of aryl halides, laying the groundwork for cross-coupling reactions where aryl tosylates would later become important substrates. A key publication by Stuart Tipson in 1944 on the esters of p-toluenesulfonic acid further solidified the understanding and application of these compounds in synthetic chemistry.[1] These early investigations established the basis for the versatile role that this compound and other aryl tosylates play in modern organic synthesis.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in research and development. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 640-60-8 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₃H₁₂O₃S | [3][8][5][6][7] |

| Molecular Weight | 248.30 g/mol | [3][8][5][7] |

| Melting Point | 94-97 °C | [4][6] |

| Boiling Point | Not widely reported | |

| Density | Not widely reported | |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in organic solvents like dichloromethane and ether; limited solubility in water. | [9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J= 8.1 Hz, 2H), 7.40–7.17 (m, 5H), 6.98 (d, J = 7.4 Hz, 2H), 2.44 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.69, 145.33, 132.48, 129.74, 129.60, 128.52, 127.07, 122.39, 21.70 |

Experimental Protocols

The synthesis of this compound is typically achieved by the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base. This method is a standard procedure for the formation of sulfonate esters.

Synthesis of this compound

Materials and Reagents:

-

Phenol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (10 volumes).

-

Addition of Base: To the stirred solution, add pyridine or triethylamine (1.5 equivalents). Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Synthetic Chemistry and Signaling Pathways

This compound is a versatile substrate in a variety of important organic transformations, primarily due to the excellent leaving group ability of the tosylate moiety.

Cross-Coupling Reactions

Aryl tosylates are valuable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceuticals and functional materials.

In the Suzuki-Miyaura coupling, this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl product. The catalytic cycle involves oxidative addition of the aryl tosylate to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.[10][11]

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and an amine. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the arylamine product.[2][3][9][12]

Photo-Fries Rearrangement

Aryl esters, including aryl tosylates, can undergo a photo-Fries rearrangement upon exposure to UV light. This reaction involves the homolytic cleavage of the aryl-oxygen bond, generating a radical pair. These radicals can then recombine in-cage to form ortho- and para-substituted phenols, or escape the solvent cage to form other products. For aryl tosylates, this can lead to the formation of hydroxyphenyl tolyl sulfones.[4]

Conclusion

This compound, a compound with a rich history rooted in the development of modern synthetic organic chemistry, continues to be a valuable and versatile tool for researchers. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and inspire further innovation in its application.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phenyl p-Toluenesulfonate | 640-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Phenyl p-Toluenesulfonate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Phenyl p-Toluenesulfonate | 640-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 640-60-8|Phenyl p-Toluenesulfonate|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. N-p-Toluenesulfinylimidazole: A New in situ Reagent for the Mild and Efficient Synthesis of p-Toluenesulfinate Alkyl Esters and Aryl Esters [organic-chemistry.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Crystal Structure Analysis of Phenyl 4-methylbenzenesulfonate and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific databases and literature did not yield a complete, published crystal structure for Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate). Therefore, this guide will provide a detailed analysis of a closely related analog, Biphenyl-4-yl 4-methylbenzenesulfonate , to serve as a representative example of the crystallographic features of aryl sulfonates. This will be supplemented with general experimental protocols applicable to the synthesis and crystallization of this compound.

Introduction

This compound is an organic compound belonging to the sulfonate ester family. These molecules are of significant interest in organic synthesis, serving as excellent leaving groups in nucleophilic substitution reactions and as key intermediates in the preparation of various pharmaceutical and agrochemical compounds. The three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding its physical properties, stability, and intermolecular interactions, which in turn can influence its reactivity and biological activity. This guide provides an overview of the crystallographic data for a representative aryl sulfonate and outlines the experimental procedures for its synthesis and crystal growth.

Crystal Structure Analysis of a Representative Aryl Sulfonate: Biphenyl-4-yl 4-methylbenzenesulfonate

The crystal structure of Biphenyl-4-yl 4-methylbenzenesulfonate (C₁₉H₁₆O₃S) provides valuable insights into the molecular geometry and packing of aryl sulfonates.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for Biphenyl-4-yl 4-methylbenzenesulfonate.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆O₃S |

| Formula Weight | 324.38 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 33.2932(10) Å, b = 7.9284(2) Å, c = 5.7903(2) Å |

| Unit Cell Volume | 1528.42(8) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.410 Mg m⁻³ |

| Dihedral Angle | The dihedral angle between the two coplanar biphenyl rings and the toluene ring is 52.72(6)°. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base.

Materials and Reagents:

-

Phenol

-

p-Toluenesulfonyl chloride

-

Pyridine or aqueous sodium hydroxide

-

Dichloromethane (DCM) or other suitable organic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization.

Crystallization Protocol for Aryl Sulfonates

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

Materials and Reagents:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

-

Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly.

-

Crystal Growth: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow from synthesis to obtaining single crystals for analysis.

Signaling Pathways and Biological Activity

A review of the current scientific literature did not reveal any specific studies detailing the signaling pathways directly modulated by this compound. While some substituted aryl sulfonates have been investigated as prodrugs that can be activated by enzymes like Cytochrome P450 1A1 to exert antimitotic effects, this has not been specifically demonstrated for the parent compound. Further research is required to elucidate any potential biological activities and associated signaling pathways for this compound.

Conclusion

While the specific crystal structure of this compound is not publicly available, the analysis of the closely related Biphenyl-4-yl 4-methylbenzenesulfonate provides a solid foundation for understanding the structural characteristics of this class of compounds. The provided experimental protocols for synthesis and crystallization offer a practical guide for researchers working with aryl sulfonates. Future studies focusing on the single-crystal X-ray diffraction of this compound and the investigation of its biological properties would be valuable additions to the scientific literature.

The Solubility Profile of Phenyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust qualitative solubility information derived from the behavior of structurally similar compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of solubility, along with a general workflow for these assessments. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound is an organic compound belonging to the sulfonate ester family. It is characterized by a phenyl group attached to a tosylate group. This structure makes it a common intermediate and leaving group in organic synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective application in reaction design, process optimization, and the development of new chemical entities.

Solubility of this compound

Direct quantitative solubility data for this compound is not widely available in peer-reviewed journals or chemical databases. However, based on the general solubility principles of aryl sulfonates and related tosylate compounds, a qualitative assessment of its solubility can be inferred. Aryl sulfonates generally exhibit good solubility in polar organic solvents and are less soluble in non-polar and aqueous solutions.[1] Tosylates, in general, are considered to be soluble in a range of common organic solvents. For example, similar compounds are known to be soluble in solvents like ethanol and acetone.[2]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Protic | Ethanol, Methanol | Soluble |

| Polar Aprotic | Acetone, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |

| Aqueous | Water | Low Solubility |

Note: This table is based on the general solubility behavior of structurally related organic tosylates and aryl sulfonates and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ascertain the precise solubility of this compound, the equilibrium shake-flask method is a reliable and widely used technique.[3][4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Analytical Techniques for Quantification:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[8][9][10][11] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

UV-Visible Spectrophotometry: If this compound has a chromophore that absorbs in the UV-Vis range, this method can be a straightforward and rapid way to determine its concentration.[8][11][12] A calibration curve of absorbance versus concentration must be established.

Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S = C_diluted × Dilution Factor

Where:

-

C_diluted is the concentration of the diluted sample measured by the analytical instrument.

-

Dilution Factor is the ratio of the final volume to the initial volume of the diluted sample.

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Workflow and Visualization

The following diagrams illustrate the general workflow for determining the solubility of a chemical compound.

Caption: General workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound is scarce, this guide provides a solid foundation for researchers and professionals by offering qualitative solubility predictions and a detailed, actionable protocol for its experimental determination. The outlined shake-flask method, coupled with standard analytical techniques, allows for the reliable and accurate measurement of this crucial physicochemical property, thereby supporting its effective use in scientific research and development.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide on the Thermal Stability of Phenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate). Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide presents a projected thermal decomposition profile based on the analysis of analogous aromatic sulfonate esters and general principles of thermal analysis. This document offers detailed, representative experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents hypothetical quantitative data in a structured format for clarity, and illustrates a plausible thermal decomposition pathway with a Graphviz diagram. The content herein is intended to serve as a valuable resource and a foundational template for researchers and professionals engaged in the thermal analysis of this compound and related compounds.

Introduction

This compound is an aromatic sulfonate ester with applications in organic synthesis and potentially in the development of pharmaceutical intermediates. A thorough understanding of its thermal stability is crucial for safe handling, storage, processing, and for predicting its behavior under elevated temperatures during manufacturing or in final product formulations. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such compounds.

This guide outlines the expected thermal behavior of this compound, provides detailed methodologies for its analysis, and presents representative data to aid in experimental design and interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃S |

| Molecular Weight | 248.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 94-97 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Insoluble in water, soluble in many organic solvents |

Projected Thermal Decomposition Profile

Based on the thermal behavior of related aromatic sulfonate esters, the thermal decomposition of this compound is anticipated to be a multi-stage process. The primary decomposition is expected to occur at temperatures above 200°C. A study on a series of aryl sulfonate surfactants indicated decomposition temperatures of 230°C and higher[1]. The degradation of sulfonic acid groups in various polymers is also reported to occur in the 200-400°C range.

The decomposition is likely initiated by the cleavage of the ester linkage (C-O or S-O bonds), leading to the formation of volatile fragments. In the absence of a beta-hydrogen on the phenyl ring, a concerted elimination reaction is unlikely. Therefore, a free-radical mechanism is a more probable pathway for its thermal degradation.

Quantitative Thermal Analysis Data (Representative)

The following tables summarize projected quantitative data from TGA and DSC analyses. Note: This data is representative and intended for illustrative purposes, derived from the expected behavior of similar aromatic sulfonate esters, in the absence of specific published data for this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Atmosphere |

| Onset of Decomposition (T_onset) | ~ 210 - 230 °C | Nitrogen |

| Temperature of Max. Decomposition Rate (T_peak) | ~ 250 - 270 °C | Nitrogen |

| Mass Loss at 300 °C | ~ 40 - 50 % | Nitrogen |

| Final Residue at 600 °C | ~ 20 - 30 % | Nitrogen |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Atmosphere |

| Melting Point (T_m) | 94 - 97 °C | Nitrogen |

| Enthalpy of Fusion (ΔH_fus) | 20 - 30 J/g | Nitrogen |

| Decomposition Onset (T_onset) | ~ 215 - 235 °C | Nitrogen |

| Decomposition Enthalpy (ΔH_decomp) | -150 to -250 J/g (Exothermic) | Nitrogen |

Experimental Protocols

Detailed methodologies for the key thermal analysis experiments are provided below.

5.1 Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Initial Isotherm: Hold the temperature at 30°C for 5 minutes to allow for temperature and mass stabilization.

-

Heating Ramp: Increase the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

Final Isotherm (Optional): Hold at 600°C for 10 minutes to ensure the completion of any slow decomposition processes.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve.

-

Quantify the mass loss at different temperature intervals and determine the final residual mass.

-

5.2 Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To determine the melting point, enthalpy of fusion, and the energetics of decomposition of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the fine powder sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles produced during heating.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Temperature Program:

-

Initial Isotherm: Equilibrate at 25°C for 3 minutes.

-

Heating Ramp: Heat from 25°C to 350°C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (T_m) as the onset or peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

-

Identify the onset temperature of decomposition from the start of the large exothermic event.

-

Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area of the exothermic decomposition peak.

-

Mandatory Visualizations

6.1 Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

6.2 Proposed Thermal Decomposition Pathway

Caption: Proposed free-radical decomposition pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While the quantitative data presented is a projection based on analogous compounds, the detailed experimental protocols for TGA and DSC offer a robust starting point for researchers. The proposed thermal decomposition profile, characterized by an initial melting followed by exothermic decomposition likely proceeding through a free-radical mechanism, provides a framework for interpreting experimental results. Further studies, particularly those employing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be invaluable in elucidating the precise decomposition products and confirming the degradation pathway.

References

The Evolving Landscape of Phenyl 4-methylbenzenesulfonate Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenyl 4-methylbenzenesulfonate scaffold, a seemingly simple aromatic sulfonate ester, has emerged as a versatile backbone for the development of novel therapeutic agents. While the parent compound itself displays limited intrinsic biological activity, its derivatives, particularly the Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), are at the forefront of innovative anticancer research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Prodrug Approach to Targeting Chemoresistant Tumors

The most significant and well-documented biological activity of this compound derivatives is their potent anticancer effect, which is cleverly engineered through a prodrug strategy. This approach aims to enhance tumor selectivity and minimize systemic toxicity, addressing key challenges in current chemotherapy.

Mechanism of Action: CYP1A1-Mediated Bioactivation and Antimitotic Effects

PAIB-SOs are designed as inactive prodrugs that undergo bioactivation into potent antimitotic agents specifically within the tumor microenvironment.[1][2] This selective activation is contingent on the cytochrome P450 1A1 (CYP1A1) enzyme, which is frequently overexpressed in chemoresistant breast cancer cells but largely absent in healthy tissues.[3]

The proposed mechanism involves the N-dealkylation of the imidazolidinone moiety by CYP1A1, converting the PAIB-SO prodrug into its active metabolite, a phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO).[2][4] These active PIB-SOs then exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[4] By binding to the colchicine-binding site on β-tubulin, they inhibit tubulin polymerization, leading to a cascade of events including the disruption of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]

A related class of compounds, Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), act as bioisosteres of the sulfonate derivatives and have also demonstrated potent antiproliferative and antiangiogenic activities.[6]

dot

Caption: CYP1A1-mediated bioactivation of PAIB-SO prodrugs in cancer cells.

Quantitative Assessment of Biological Activity

The antitumor efficacy of various this compound derivatives has been quantified through in vitro and in vivo studies. The data presented below summarizes the key findings for several lead compounds.

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table details the IC50 values for selected PAIB-SO and PAIB-SA derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| PAIB-SO Derivatives | |||

| 3,5-Cl (44) | MCF7 | sub-micromolar | [4] |

| 3,5-Br (45) | MCF7 | sub-micromolar | [4] |

| 3,4,5-OMe (46) | MCF7 | sub-micromolar | [4] |

| Isobutyl-substituted PAIB-SOs | MCF7 | 0.13 - 6.9 | [4] |

| Isobutyl-substituted PAIB-SOs | MDA-MB-468 | 0.13 - 6.9 | [4] |

| PAIB-SA Salt Derivatives | |||

| Various Salts | MCF7 | 0.03 - 11 | [7] |

| Various Salts | MDA-MB-468 | 0.03 - 11 | [7] |

| Various Salts | MDA-MB-231 | 11.3 - >75 | [7] |

| Various Salts | HaCaT | 11.3 - >75 | [7] |

Note: MCF7 and MDA-MB-468 are CYP1A1-positive breast cancer cell lines, while MDA-MB-231 is a CYP1A1-negative breast cancer cell line and HaCaT is a normal human keratinocyte cell line.

In Vivo Antitumor Efficacy and Pharmacokinetics

The antitumor activity of lead PAIB-SO compounds has been evaluated in murine xenograft models of human breast cancer. Additionally, their pharmacokinetic profiles, including systemic half-life, have been determined.

| Compound | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Systemic Half-life (t½) | Reference |

| CEU-835 | MCF7 Xenograft | Multi-intravenous | Limited tumor growth to 51% | 8.1 ± 1.7 h | [3] |

| CEU-934 | MCF7 Xenograft | Multi-intravenous | Decreased initial tumor volume by 25% | 23.2 ± 4.4 h | [3] |

| CEU-938 | MCF7 Xenograft | Multi-intravenous | Decreased initial tumor volume by 29% | 21.5 ± 1.7 h | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

dot

Caption: General experimental workflow for the evaluation of PAIB-SO compounds.

Cell Culture and Maintenance

-

Cell Lines: Human breast cancer cell lines MCF-7 (CYP1A1-positive, estrogen receptor-positive), MDA-MB-468 (CYP1A1-positive, triple-negative), and MDA-MB-231 (CYP1A1-negative, triple-negative) are commonly used.[8][9] Normal human keratinocyte cell line HaCaT can be used as a non-cancerous control.

-

Culture Medium: Cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and for MCF-7 cells, 0.01 mg/mL human recombinant insulin.[8][10]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8] Cultures are passaged weekly, and the medium is changed 2-3 times per week.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). They are allowed to adhere for 24 hours.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Cells are treated with the compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[11]

-

Staining: The fixed cells are washed with PBS to remove ethanol and then incubated with a staining solution containing propidium iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[12]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

In Vitro Tubulin Polymerization Assay

-

Reaction Setup: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[6]

-

Compound Addition: The test compounds (e.g., PAIB-SO derivatives) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor) are added to the tubulin solution in a pre-warmed 96-well plate.

-

Initiation of Polymerization: The polymerization reaction is initiated by the addition of GTP and incubation at 37°C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time (e.g., 60 minutes) by measuring the increase in absorbance at 340 nm (turbidity) or by using a fluorescence-based assay where a fluorescent molecule like DAPI binds preferentially to polymerized tubulin.[6][13]

-

Data Analysis: The absorbance or fluorescence data is plotted against time to generate polymerization curves. The inhibitory or stabilizing effects of the compounds are quantified by comparing the curves to those of the controls.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

-

Animal Model: Female immunodeficient mice (e.g., athymic nude mice) are used.[14][15]

-

Tumor Cell Implantation: MCF-7 cells (e.g., 1 x 10^7 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[10][15] Estrogen pellets are often implanted to support the growth of these estrogen-dependent tumors.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) by measuring the tumor length and width with calipers. The volume is calculated using the formula: (Length x Width²) / 2.[10]

-

Compound Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compounds are formulated in a suitable vehicle and administered to the mice via a specific route (e.g., intravenous or intraperitoneal injection) according to a defined schedule.[3][10]

-

Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.[15]

Pharmacokinetic Study for Half-Life Determination

-

Animal Model: Healthy female mice (e.g., CD1® IGS) are used.[3]

-

Compound Administration: A single dose of the test compound is administered intravenously.[3]

-

Blood Sampling: Blood samples are collected from the mice at various time points after administration (e.g., 15 minutes, 1, 4, 8, 16, 24 hours).[16]

-

Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Data Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters, including the elimination half-life (t½), are calculated using non-compartmental or compartmental analysis.[17]

Other Potential Biological Activities

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of sulfonyl and sulfonamide compounds are known to possess a wide range of biological activities. Some studies have reported anti-inflammatory and antimicrobial activities for structurally related compounds, suggesting that derivatives of this compound could be explored for these applications as well.[16][18] However, dedicated studies on the parent compound and its direct derivatives in these areas are currently limited.

Conclusion and Future Directions

Derivatives of this compound, particularly the PAIB-SO class of compounds, represent a promising and innovative approach to cancer therapy. Their unique mechanism of action, involving tumor-specific bioactivation by CYP1A1, offers the potential for high efficacy against chemoresistant tumors with an improved safety profile. The comprehensive in vitro and in vivo data generated for lead compounds provide a strong foundation for further development.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy, expanding the evaluation to a broader range of cancer types that overexpress CYP1A1, and exploring potential combination therapies with other anticancer agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising therapeutic candidates from the laboratory to the clinic.

References

- 1. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. corpus.ulaval.ca [corpus.ulaval.ca]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Choosing the right cell line for breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Phenyl 4-methylbenzenesulfonate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, is a versatile organic compound widely utilized in synthetic chemistry. It serves as a crucial intermediate and reagent in a variety of chemical transformations, most notably in cross-coupling reactions and as a protecting group for phenols. This technical guide provides an in-depth review of its chemical properties, synthesis, reactivity, and potential applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₃S | [1] |

| Molecular Weight | 248.30 g/mol | [1] |

| Melting Point | 94-95 °C | |

| Appearance | White crystalline powder | |

| CAS Number | 640-60-8 | |

| PubChem CID | 223146 | [1] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (CDCl₃) | 7.70 | d | 8.1 | 2H, Ar-H (tosyl) |

| 7.40–7.17 | m | 5H, Ar-H (phenyl) | ||

| 6.98 | d | 7.4 | 2H, Ar-H (tosyl) | |

| 2.44 | s | 3H, CH₃ | ||

| ¹³C NMR (CDCl₃) | 149.69 | C-O (phenyl) | ||

| 145.33 | C-S (tosyl) | |||

| 132.48 | C-CH₃ (tosyl) | |||

| 129.74 | Ar-C (tosyl) | |||

| 129.60 | Ar-C (phenyl) | |||

| 128.52 | Ar-C (tosyl) | |||

| 127.07 | Ar-C (phenyl) | |||

| 122.39 | Ar-C (phenyl) | |||

| 21.70 | CH₃ |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of phenol with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Materials and Reagents:

-

Phenol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of phenol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add pyridine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 5 °C.

-

After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing an alternative to aryl halides for the formation of biaryl compounds. The tosylate group acts as a leaving group, enabling the coupling with an organoboron reagent.

General Workflow for Suzuki-Miyaura Coupling:

Experimental Protocol (General):

-

In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents).

-

Add a degassed solvent (e.g., toluene, dioxane, or DMF).

-

Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Use as a Protecting Group